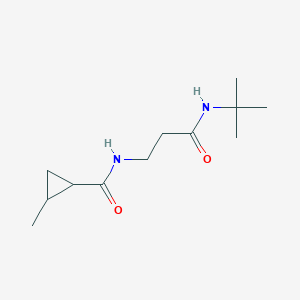
n-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide is a compound that features a tert-butylamino group, a cyclopropane ring, and a carboxamide functional group
Méthodes De Préparation
The synthesis of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and can be performed under solvent-free conditions at room temperature. Another method involves the condensation of carboxylic acids with tert-butyl amines, oxidative amidation of alcohols, or amidation of aryl halides .
Analyse Des Réactions Chimiques
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its target .
Comparaison Avec Des Composés Similaires
N-(3-(Tert-butylamino)-3-oxopropyl)-2-methylcyclopropane-1-carboxamide can be compared with other similar compounds such as:
N-tert-butylamides: These compounds share the tert-butylamino group but differ in the rest of the structure.
Cyclopropane carboxamides: These compounds have a cyclopropane ring and a carboxamide group but may lack the tert-butylamino group.
Tertiary butyl esters: These compounds contain a tert-butyl group and an ester functional group instead of an amide
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C12H22N2O2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
N-[3-(tert-butylamino)-3-oxopropyl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-8-7-9(8)11(16)13-6-5-10(15)14-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Clé InChI |
WUCNZTZCQFZGAI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)NCCC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



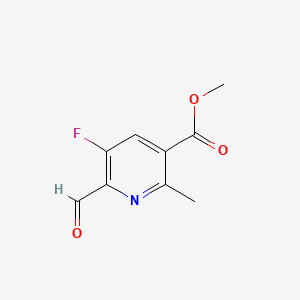
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
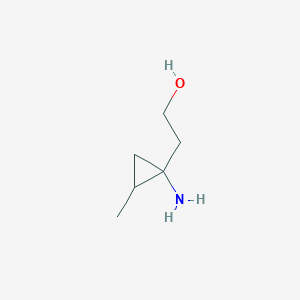
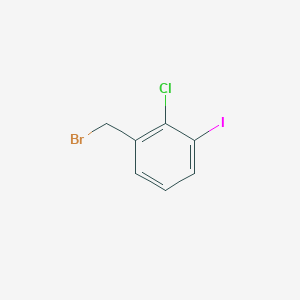
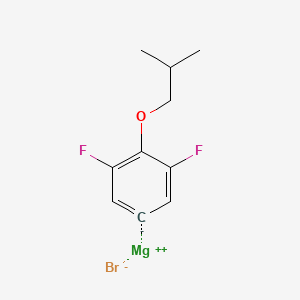
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
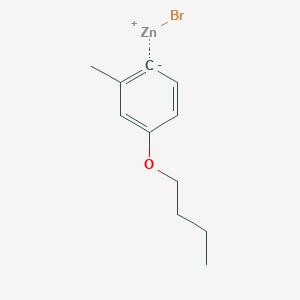
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

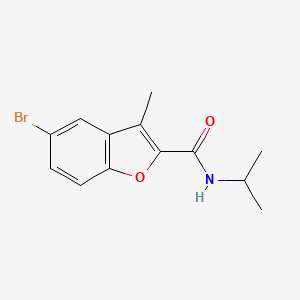
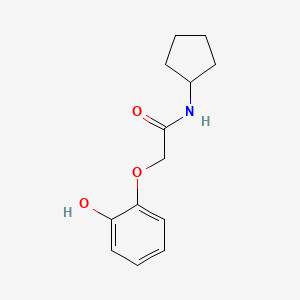
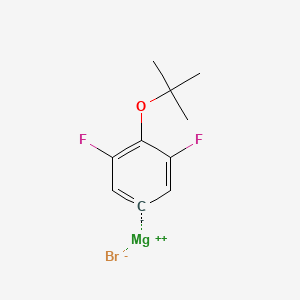
methanone](/img/structure/B14893786.png)
